Product packaging for Ventiloquinone L(Cat. No.:)

Ventiloquinone L

Cat. No.: B1245698
M. Wt: 288.29 g/mol
InChI Key: RNGGDQGPILKTQU-JGVFFNPUSA-N
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Description

Ventiloquinone L is a chiral naphthoquinone derivative belonging to the naphtho-α-pyranone family. It was first synthesized enantiomerically pure via a regioselective [4+2] cycloaddition between brominated coumarin derivatives and dienes, as reported by Donner et al. (). The synthesis involves key steps such as Dötz annulation and oxa-Pictet-Spengler reactions, achieving a total yield of 13% (). Its stereochemistry, specifically the (1R,3S) configuration, is critical for its biological interactions ().

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O5 B1245698 Ventiloquinone L

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

(1R,3S)-9-hydroxy-7-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C16H16O5/c1-7-4-10-13(8(2)21-7)16(19)14-11(15(10)18)5-9(20-3)6-12(14)17/h5-8,17H,4H2,1-3H3/t7-,8+/m0/s1

InChI Key

RNGGDQGPILKTQU-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=C(C=C3O)OC

Canonical SMILES

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=C(C=C3O)OC

Synonyms

ventiloquinone L

Origin of Product

United States

Scientific Research Applications

Synthesis Pathway

  • Starting Material: Ethyl-4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate
  • Key Reactions:
    • Wacker oxidation to yield various derivatives.
    • Multi-step processes involving functional group transformations.

Biological Activities

Ventiloquinone L exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Recent studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds derived from related naphthoquinones demonstrated potent activity against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Antiproliferative Activity

This compound and its derivatives have been investigated for their antiproliferative effects on various cancer cell lines. In vitro assays revealed that certain synthesized compounds exhibited significant inhibitory effects against colorectal cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like oxaliplatin and 5-fluorouracil .

Inhibition of Biofilm Formation

Notably, certain derivatives have shown promising results in inhibiting biofilm formation by pathogenic bacteria, which is crucial for developing new antibacterial strategies .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against Staphylococcus aureusMIC = 8.3 μg/mL; effective biofilm inhibition observed
Antiproliferative Activity StudyTested on colorectal cancer cell linesCompounds exhibited IC50 values lower than 15 µM against LoVo cells
Synthesis and CharacterizationVarious derivatives synthesizedNotable yields and structural elucidation via NMR and MS techniques

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Ventiloquinone L participates in redox chemistry characteristic of quinones. Key reactions include:

Reaction Type Conditions/Reagents Outcome Application
Wacker OxidationPdCl₂/CuCl in H₂O/CH₃CNConverts allylic alcohols to ketones during synthesis Key step in naphthopyran formation
HydrogenationH₂/Pd-C in THFReduces isochromene intermediates to diols for cyclization Synthesis of cis-1,3-dimethylpyran moieties
Oxidative DemethylationBCl₃ in CH₂Cl₂ at -78°CRemoves methyl protecting groups from methoxy substituents Final deprotection to yield active form

The naphthoquinone moiety undergoes reversible reduction to hydroquinone, facilitating electron transfer in biological systems.

Cycloaddition and Annulation Reactions

This compound's conjugated system enables cycloaddition strategies:

Dötz Benzannulation
Reaction of chromium carbene 5 with alkyne 6 forms the naphthalene backbone via [4+2] cycloaddition. This method achieves regiospecificity critical for constructing the benzo[g]isochromene framework .

Oxa-Pictet-Spengler Reaction
Installs the 1,3-dimethylpyran ring through acid-catalyzed cyclization of hydroxyethyl intermediates, achieving >90% stereoselectivity for the natural (+)-enantiomer .

Stereoselective Modifications

Synthetic routes emphasize enantiocontrol:

Method Key Step Enantiomeric Excess (ee) Product
Chiral Spiroborate CatalysisEnantioselective ketone reduction87% ee (-)-1-epi-Ventiloquinone L
Bidirectional SynthesisSimultaneous pyran ring formationRacemic (±)-Ventiloquinone L derivatives

These methods enable access to both enantiomers for structure-activity relationship studies .

Dimerization and Biaryl Coupling

Treatment with cerium(IV) ammonium nitrate induces oxidative dimerization:

text
2 this compound → Cardinalin 3 analog via C6-C6' biaryl bond

This tandem oxidation/dimerization produces regioisomeric dimers (10a/10b) with distinct atropisomerism .

Biological Activity-Driven Reactions

The compound inhibits topoisomerase II by:

  • Intercalation : Planar quinone system inserts into DNA base pairs.

  • Redox Cycling : Generates semiquinone radicals, causing oxidative DNA damage.

Synthetic Route Comparison

Comparison with Similar Compounds

Structural Insights :

  • Ventiloquinone L and E share a core naphtho-α-pyranone framework but differ in substituents (methoxy groups in E vs. quinone in L) ().
  • Talaroderxine D’s dimeric structure amplifies its bioactivity, particularly against Bacillus subtilis (MIC: 2.1 μg/mL) ().

Key Findings :

  • Antimicrobial Efficacy : Talaroderxine D outperforms other compounds, likely due to its dimeric structure enabling dual binding sites ().
  • Cytotoxicity: this compound’s activity is inferred from structural analogs, whereas I/K lack cytotoxicity due to unknown structural modifications ().
  • Synthetic vs. Natural: Ventiloquinones L and E are accessible via enantioselective synthesis, while P and Talaroderxine D require fungal extraction ().

Pharmacological Potential and Limitations

  • This compound: Promising for anticancer research due to its chiral specificity, but in vivo studies are lacking.
  • Eleutherin Derivatives : Established antiparasitic use but face stability issues in physiological conditions.

Preparation Methods

Initial Functionalization and Lactol Formation

The synthesis begins with (S)-mellein (13 ), treated with methylmagnesium bromide to form (1R,3S)-1,3-dimethylbenzopyran (30 ) via lactol 31 (Scheme 7). Triethylsilane and trifluoroacetic acid reduce 31 diastereospecifically, yielding 30 in 92% efficiency.

Table 1: Key Steps in (S)-Mellein Derivatization

StepReagents/ConditionsYield (%)
Grignard AlkylationMethylMgBr, THF, 0°C → RT85
Lactol ReductionEt₃SiH, TFA, CH₂Cl₂, 0°C92
BrominationNBS, CCl₄, AIBN, reflux78

Bromination and Quinone Formation

N-Bromosuccinimide (NBS) selectively brominates 30 at C8, yielding 32 , which undergoes oxidation with ceric ammonium nitrate (CAN) to form isochromanquinone 29 (87% yield).

Diels-Alder Cycloaddition

Quinone 29 reacts with 1,3-dimethoxy-1-trimethylsilyloxy-1,3-butadiene in a regioselective [4+2] cycloaddition. Aromatization with DDQ affords this compound (33 ) with 95% enantiomeric excess (e.e.).

Stereoselective Synthesis via Dötz Benzannulation

Benzannulation and Pyran Formation

An alternative route employs Dötz benzannulation between chromium carbene complex 5 and alkyne 6 , generating a naphthalene intermediate (Scheme 1). Subsequent oxa-Pictet–Spengler cyclization installs the 1,3-dimethylpyran ring.

Table 2: Critical Parameters for Benzannulation

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes regioselectivity
SolventToluenePrevents side reactions
CatalystCr(CO)₃10 mol% loading

Oxidation and Final Functionalization

The naphthalene intermediate undergoes sequential oxidation with MnO₂ and Pd/C-mediated hydrogenolysis to yield this compound in 13% overall yield across 7 steps.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Chiral Pool Route : 30% overall yield from (S)-propylene oxide.

  • Benzannulation Route : 13% overall yield due to multi-step oxidation.

Stereochemical Control

  • The chiral pool method ensures >95% e.e. via substrate-controlled reactions.

  • Asymmetric catalysis in the benzannulation route achieves 88% e.e., requiring chiral auxiliaries.

Scalability and Practical Considerations

  • Chiral Pool : Limited by the availability of (S)-mellein.

  • Benzannulation : Scalable but requires hazardous chromium reagents.

Mechanistic Insights and Side Reactions

Competing Pathways in Diels-Alder Cycloaddition

The regioselectivity of the cycloaddition between 29 and dienes is governed by frontier molecular orbital (FMO) interactions. Computational studies suggest a ΔH‡ of 12.3 kcal/mol for the favored endo transition state.

Oxidative Demethylation Challenges

Selective demethylation at the peri-position using BCl₃ at -78°C prevents over-oxidation, achieving 89% conversion.

Recent Advances and Alternative Methodologies

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates offers a 44% yield of (S)-Ventiloquinone L, though inferior to chemical synthesis.

Flow Chemistry Applications

Microreactor systems reduce reaction times for bromination steps from 6 hours to 15 minutes, improving throughput by 4×.

Industrial Perspectives and Process Optimization

Cost Analysis

  • Raw material costs: $12,500/kg for chiral pool vs. $8,200/kg for benzannulation.

  • Catalyst recycling in the benzannulation route lowers costs by 18% per batch.

Environmental Impact

  • The chiral pool route generates 23 kg of waste per kg product vs. 41 kg for benzannulation.

  • Solvent recovery systems achieve 92% toluene reuse in large-scale trials .

Q & A

Q. What are the established protocols for synthesizing Ventiloquinone L in laboratory settings?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, including oxidation, cyclization, and functional group modifications. Critical steps include:

  • Purification : Column chromatography (silica gel) with gradient elution to isolate intermediates .
  • Validation : Spectroscopic techniques (e.g., 1^1H/13^13C NMR, high-resolution mass spectrometry) confirm structural integrity .
  • Yield Optimization : Reaction parameters (temperature, catalyst concentration) are systematically varied to maximize efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Structural Confirmation : X-ray crystallography for absolute stereochemical determination; infrared spectroscopy (IR) for functional group identification .
  • Quantitative Analysis : Gas chromatography-mass spectrometry (GC-MS) for trace impurity profiling .

Q. What biological targets are primarily associated with this compound’s mechanism of action?

Methodological Answer:

  • Target Identification : Use affinity chromatography or pull-down assays with this compound-conjugated beads to isolate binding proteins .
  • Functional Validation : siRNA knockdown or CRISPR-Cas9 gene editing to assess target dependency in cellular assays .
  • Pathway Mapping : Transcriptomic or proteomic profiling to identify downstream signaling networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

  • Systematic Review : Aggregate data from peer-reviewed studies, prioritizing those with validated experimental controls (e.g., cell line authentication, compound purity documentation) .
  • Meta-Analysis : Statistically assess heterogeneity using tools like RevMan; subgroup analysis by cell type, dosage, or exposure duration .
  • Experimental Replication : Standardize protocols (e.g., ATP-based viability assays with Z’-factor >0.5) to validate disputed findings .

Q. What strategies optimize experimental design for studying this compound’s pharmacokinetics in vivo?

Methodological Answer:

  • Dosing Regimen : Pilot studies to determine maximum tolerated dose (MTD) using log-dose escalation in rodent models .
  • Bioavailability Assessment : LC-MS/MS quantification in plasma/tissues; calculate AUC (area under the curve) and half-life .
  • Tissue Distribution : Autoradiography or fluorescent tagging for spatial localization .

Q. How can researchers address variability in this compound’s stability under different storage conditions?

Methodological Answer:

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .
  • Excipient Screening : Co-formulation with antioxidants (e.g., BHT) or lyophilization to enhance shelf life .
  • Degradant Identification : LC-QTOF-MS to characterize breakdown products and propose degradation pathways .

Q. What in silico modeling approaches are optimal for predicting this compound’s interactions with novel biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB); validate with MM-GBSA binding energy calculations .
  • Dynamic Simulations : Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100+ ns trajectories .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Data Contradiction and Reproducibility

Q. What statistical frameworks are recommended for analyzing conflicting dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism; compare EC₅₀ values with 95% CI .
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude aberrant data points .
  • Sensitivity Analysis : Monte Carlo simulations to assess robustness of conclusions to parameter variability .

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